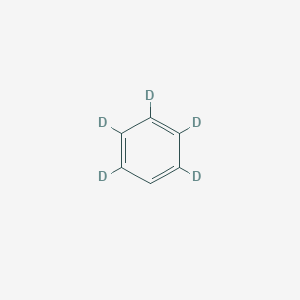

Benzene-d5

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1,2,3,4,5-pentadeuteriobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOVQNZJYSORNB-RALIUCGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462530 |

Source

|

| Record name | Benzene-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13657-09-5 |

Source

|

| Record name | Benzene-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of Benzene-d5?

Technical Profile: Benzene-d5 ( )

Executive Summary

This compound (Monohydro-pentadeuterobenzene,

For the practicing chemist, this compound is most frequently encountered as the residual protic impurity in 99.5%+ Benzene-d6.[2] Understanding its distinct physical and spectroscopic properties is essential for accurate integration in quantitative NMR (qNMR) and for interpreting symmetry-breaking effects in solvation dynamics.[2]

Physical & Chemical Properties

Unlike standard benzene (

Table 1: Physicochemical Specifications

| Property | Value / Range | Context & Causality |

| CAS Number | 13657-09-5 | Specific to |

| Molecular Weight | 83.14 g/mol | ~6.4% heavier than |

| Boiling Point | 79.1 – 80.1 °C | Inverse isotope effect often lowers BP slightly vs. |

| Melting Point | ~5.5 – 6.0 °C | Closer to |

| Density ( | ~0.94 g/mL | Interpolated.[1][2] Significantly denser than |

| Molecular Symmetry | Critical: Loss of | |

| Dipole Moment | Non-zero (Transient) | While theoretically non-polar, the C-H vs C-D bond length disparity creates a minute dipole.[1][2] |

Spectroscopic Signature

The primary utility of this compound in a laboratory setting is its spectroscopic footprint.[2]

A. Nuclear Magnetic Resonance (NMR)

In a sample of Benzene-d6, the "residual solvent peak" is actually the signal from trace this compound.[2]

- H NMR Shift: 7.15 – 7.16 ppm (vs. TMS)

- C NMR Shift: 128.06 ppm (Triplet)

B. Vibrational Spectroscopy (Symmetry Breaking)

The substitution of five hydrogens reduces the molecular point group from

Diagram 1: Symmetry Descent & Selection Rules

The following logic flow illustrates how isotopic substitution alters the spectroscopic selection rules.

Caption: Isotopic substitution breaks the inversion center of the benzene ring, rendering previously "silent" vibrational modes active in IR spectroscopy.

Experimental Protocol: Handling & Quantification

When using this compound (typically as the impurity in d6), accurate quantification is required for qNMR.[1][2]

Protocol: Calibrating qNMR using the Residual C6HD5 Signal

Objective: Use the residual this compound peak as an internal standard for rough quantification or to assess solvent purity.

-

Sample Preparation:

-

Dissolve analyte in Benzene-d6 (99.5%+ D) .[2]

-

Ensure the sample volume is consistent (e.g., 600 µL for 5mm tubes) to maintain shimming quality.

-

-

Acquisition Parameters:

-

Processing:

-

Integration:

Mechanistic Applications: Kinetic Isotope Effects (KIE)

This compound is synthesized to study Secondary Deuterium Isotope Effects .[2] In Electrophilic Aromatic Substitution (EAS), replacing H with D changes the hybridization rehybridization energy (

-

Normal KIE (

): C-H bond breaking is rate-determining.[2] -

Inverse KIE (

): Often seen in hybridization changes where D stabilizes the transition state more than H.[2]

Diagram 2: NMR Impurity Logic Flow

How to identify if your "this compound" signal is an impurity or a distinct species.

Caption: Diagnostic logic for interpreting the 7.16 ppm signal in deuterated benzene solvents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11332416, this compound. Retrieved from [Link][1][2]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[1][2] (Cited for NMR shift data). Retrieved from [Link]

Technical Guide: Safety Precautions and Handling of Deuterated Benzene (Benzene-d6)

Executive Summary

Benzene-d6 (

This guide moves beyond basic Safety Data Sheet (SDS) summaries to provide a self-validating operational framework . It is designed for researchers who must balance high-precision spectroscopic requirements with rigorous safety standards. The protocols herein prioritize "Defense in Depth"—a layered strategy of engineering controls, barrier protection, and procedural checks.

Part 1: Physicochemical Profile & Hazard Identification

While chemically identical to non-labeled benzene in reactivity, the physical handling of Benzene-d6 differs due to packaging (sealed glass ampoules) and application (pressurized NMR tubes).

Comparative Data Table: Benzene-h6 vs. Benzene-d6

| Property | Benzene ( | Benzene-d6 ( | Operational Implication |

| CAS Number | 71-43-2 | 1076-43-3 | Use correct CAS for waste manifest. |

| Freezing Point | 5.5 °C | 6.8 °C | Critical: D6 freezes easily in cold storage/transit. Thaw completely before opening ampoules to prevent pressure bursts. |

| Flash Point | -11 °C | -11 °C | High flammability; static discharge protection is mandatory. |

| Vapor Density | 2.7 (Air = 1) | ~2.9 (Air = 1) | Vapors sink. Fume hoods must have bottom-airfoil clearance. |

| Carcinogenicity | Group 1 (IARC) | Group 1 (IARC) | No safe exposure limit. Zero-tolerance handling. |

The Toxicological Mechanism

Benzene is not directly toxic; its danger lies in its bioactivation. In the liver, Cytochrome P450 enzymes (specifically CYP2E1) convert benzene into reactive metabolites (phenol, hydroquinone, benzoquinone). These metabolites migrate to the bone marrow, where they covalently bind to cellular macromolecules, causing DNA strand breaks and chromosomal damage, leading to leukemia.

The "Invisible" Threat: The odor threshold for benzene is roughly 1.5–5 ppm, while the OSHA Permissible Exposure Limit (PEL) is 1 ppm .

Rule of Thumb: If you can smell it, you have already been overexposed.

Part 2: Engineering Controls & PPE (Defense in Depth)

Reliance on PPE alone is a failure of safety planning. The primary defense must be containment.

Engineering Controls

-

Primary Containment: All transfers must occur within a certified chemical fume hood operating at face velocities between 80–100 fpm.

-

Vapor Management: Because benzene vapors are heavier than air, ensure the rear baffle of the hood is not blocked by equipment.

-

Static Control: Use an ionizing fan or anti-static gun inside the hood if working with large volumes (>50 mL) in dry environments, as benzene is electrically insulating and prone to static buildup.

Personal Protective Equipment (PPE) Strategy

Latex gloves provide zero protection against benzene. The solvent permeates latex in seconds.

-

Splash Protection (Standard NMR Prep): Double-gloved Nitrile (minimum 4 mil outer, 4 mil inner).

-

Protocol: If a splash occurs, the outer glove is stripped immediately.

-

-

Immersion/High Risk (Spill Cleanup): Silver Shield® (Laminate) or Viton® gloves. These offer >4 hours of breakthrough time but reduce dexterity.

Visualization: Risk Assessment Logic

The following diagram illustrates the decision logic for selecting controls based on the operation.

Figure 1: Decision matrix for selecting appropriate engineering controls and PPE based on solvent volume.

Part 3: Operational Protocols

Protocol A: The "Safe-Snap" Ampoule Opening

Most Benzene-d6 is supplied in sealed glass ampoules to maintain isotopic purity. Opening these is the highest risk for laceration and exposure.

The Self-Validating Step: The Thaw Check. Before opening, invert the ampoule. If the liquid does not move instantly, it is partially frozen. STOP. Warming a frozen ampoule in your hand can cause it to shatter due to thermal shock and pressure expansion.

Step-by-Step Procedure:

-

Thaw: Ensure solvent is liquid (room temp).

-

Settle: Tap the ampoule gently to move all liquid to the bottom body.

-

Score (Optional but Recommended): If the ampoule is not pre-scored, use a diamond cutter to score the neck.

-

Protect: Wrap the ampoule neck in a clean Kimwipe or use a disposable ampoule snapper tool.

-

Snap: Apply pressure away from your body and the hood sash.

-

Transfer: Use a long-stemmed glass Pasteur pipette (never plastic, which may leach plasticizers into the NMR sample) to transfer liquid to the NMR tube.

Protocol B: NMR Tube Sealing & Handling

Benzene has a high vapor pressure. NMR tubes can become pressurized vessels if heated.

-

Cap Selection: Use high-quality polyethylene caps for short-term storage. For long-term samples or air-sensitive work, use J-Young valve tubes (Teflon screw seal).

-

Flame Sealing (Advanced): If flame sealing NMR tubes containing benzene:

-

Freeze the sample in liquid nitrogen (

). -

Evacuate the headspace (vacuum).

-

Seal the glass while under static vacuum.

-

Warning: Never flame seal a tube containing liquid benzene at room temperature; the vapor ignition can cause an explosion.

-

Visualization: Ampoule-to-NMR Workflow

This workflow emphasizes the critical "Stop" points to prevent exposure.

Figure 2: Operational workflow for transferring Benzene-d6 from ampoule to NMR tube, highlighting the critical thaw check.

Part 4: Emergency Response & Waste Management

Spill Response

Minor Spill (< 5 mL inside hood):

-

Alert nearby personnel.

-

Cover with activated charcoal or spill pads (specifically designed for organics).

-

Allow vapors to exhaust through the hood.

-

Place debris in a sealed hazardous waste bag.

Major Spill (> 5 mL or outside hood):

-

Evacuate the lab immediately.

-

Isolate the area (close doors).

-

Call EHS/Emergency services.

-

Do not attempt cleanup without self-contained breathing apparatus (SCBA) due to the PEL of 1 ppm.

Waste Disposal

Deuterated benzene must be treated as Hazardous Chemical Waste .

-

** segregation:** Do NOT mix with halogenated solvents (like Chloroform-d or DCM-d2) if your facility separates halogenated/non-halogenated waste streams to reduce disposal costs.

-

Labeling: Clearly mark as "Benzene Waste" with "Carcinogen" and "Flammable" hazard tags.

-

Glassware: Rinse empty ampoules with acetone in the hood before disposing of them in the glass waste bin. The acetone rinse goes into the liquid solvent waste.

References

-

Occupational Safety and Health Administration (OSHA). (2024).[1] 1910.1028 - Benzene Standard.[2][3][4] United States Department of Labor. [Link]4]

-

National Institutes of Health (NIH). (2023).[5] Benzene - PubChem Compound Summary. National Library of Medicine. [Link]

Sources

Understanding the aromaticity of Benzene-d5

An In-Depth Technical Guide to the Aromaticity of Benzene-d5

Abstract

Benzene stands as the archetypal aromatic compound, a cornerstone of organic chemistry whose unique stability and reactivity have profound implications in materials science and drug development.[1][2] The substitution of a single protium atom with its heavier isotope, deuterium, to form this compound (C₆H₅D) presents a subtle yet significant structural perturbation. This guide provides a comprehensive technical exploration into the aromaticity of this compound, addressing the core question: Does isotopic substitution tangibly alter the aromatic character of the benzene ring? We will dissect the theoretical underpinnings of this question and detail the advanced experimental and computational methodologies employed by researchers to provide a definitive answer. This document is intended for scientists and professionals in drug development who utilize isotopic labeling and require a deep, mechanistic understanding of its consequences.

The Foundation: Aromaticity in Unsubstituted Benzene

Aromaticity is a chemical property of cyclic, planar molecules with a continuous ring of p-orbitals that are delocalized, resulting in exceptional stability.[1] The criteria for aromaticity are rigorously defined by Hückel's Rule, which mandates that the system must possess 4n+2 π-electrons, where 'n' is a non-negative integer.[3][4] For benzene, with its six π-electrons (n=1), this delocalization manifests as a resonance energy of approximately 152 kJ/mol, rendering it significantly more stable than the hypothetical cyclohexatriene.[2] This inherent stability dictates its chemical behavior, favoring electrophilic aromatic substitution reactions that preserve the aromatic core over addition reactions that would disrupt it.[3][5][6]

The key physical manifestations of benzene's aromaticity include:

-

Structural: All six carbon-carbon bonds are of equal length (1.39 Å), an intermediate value between a typical C-C single bond (~1.54 Å) and C=C double bond (~1.34 Å).[7]

-

Magnetic: When placed in an external magnetic field, the delocalized π-electrons induce a powerful diatropic ring current. This current generates a local magnetic field that strongly deshields the external protons, shifting their resonance far downfield in a ¹H NMR spectrum.[8][9]

-

Energetic: As noted, the molecule possesses a substantial resonance stabilization energy.[2]

The Perturbation: Isotopic Substitution with Deuterium

The replacement of a hydrogen atom (protium, ¹H) with a deuterium atom (²H or D) to yield this compound introduces a localized change in mass. While electronically identical to protium, deuterium possesses twice the mass. This seemingly simple substitution has well-documented consequences, most notably the Kinetic Isotope Effect (KIE) , where the greater mass of deuterium leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond.[10] Consequently, reactions involving the cleavage of a C-D bond typically proceed more slowly than those involving a C-H bond because a greater activation energy is required.[10][11]

Given that aromaticity is fundamentally an electronic phenomenon rooted in the π-system, the primary expectation is that substituting a peripheral C-H bond with a C-D bond should have a negligible impact. The core π-electron cloud remains unchanged. However, the question for high-precision applications is whether the secondary effects of this isotopic substitution—namely the altered vibrational modes and subtle geometric shifts—can induce a measurable change in the degree of aromaticity.

Experimental & Computational Verification of Aromaticity in this compound

To rigorously assess the aromaticity of this compound, a multi-pronged approach combining spectroscopic, diffraction, and computational methods is essential. Each technique probes a different physical manifestation of aromaticity.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Ring Current

Expertise & Experience: NMR spectroscopy is arguably the most direct and sensitive experimental probe of the magnetic criterion of aromaticity. The chemical shift of the proton on the benzene ring is a direct reporter on the magnitude of the ring current. In this compound, we are concerned with the chemical shift of the single remaining proton. Any significant deviation from the resonance of unsubstituted benzene (when corrected for solvent effects) would suggest an alteration of the ring current.

Trustworthiness: The protocol below establishes a self-validating system by using an internal standard and comparing the spectrum directly to that of unsubstituted benzene under identical conditions. This comparative approach minimizes systematic errors from instrument calibration, temperature fluctuations, or solvent effects.

Experimental Protocol: High-Resolution ¹H NMR Spectroscopy

-

Sample Preparation: a. Prepare a 5 mM solution of this compound in a high-purity deuterated solvent (e.g., CDCl₃). b. To this solution, add a small, precise quantity of an internal standard with a sharp, well-defined peak away from the aromatic region (e.g., tetramethylsilane, TMS, at 0 ppm). c. Prepare a second, identical sample using unsubstituted benzene (C₆H₆) instead of this compound.

-

Instrument Setup: a. Use a high-field NMR spectrometer (≥500 MHz) to ensure adequate signal dispersion and resolution. b. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. c. Ensure the sample temperature is equilibrated and stable (e.g., 298 K).

-

Data Acquisition: a. Acquire a standard one-dimensional ¹H spectrum for the this compound sample. Use a sufficient number of scans to achieve a high signal-to-noise ratio for the single proton peak. b. Without changing any spectrometer settings, acquire the spectrum for the unsubstituted benzene sample.

-

Data Analysis: a. Process both spectra using identical parameters (e.g., Fourier transform, phase correction, baseline correction). b. Calibrate both spectra by setting the internal standard peak to its known chemical shift (0 ppm for TMS). c. Precisely measure the chemical shift of the singlet for this compound and the singlet for benzene.

Data Presentation: Comparative ¹H NMR Chemical Shifts

| Compound | Solvent | Expected Chemical Shift (δ, ppm) | Multiplicity | Interpretation |

| Benzene (C₆H₆) | CDCl₃ | ~7.34 | Singlet | Strong deshielding due to aromatic ring current.[8] |

| This compound (C₆H₅D) | CDCl₃ | ~7.34 | Singlet | No significant change expected, indicating an unperturbed ring current. |

Note: Absolute chemical shifts can vary slightly based on concentration and solvent. The critical measurement is the difference, if any, between the two samples under identical conditions.

3.2. Computational Chemistry: Nucleus-Independent Chemical Shift (NICS)

Expertise & Experience: NICS is a powerful computational tool that quantifies the magnetic shielding at a specific point in space, typically the geometric center of the ring (NICS(0)) or 1 Å above it (NICS(1)zz), which probes the π-current more specifically. A large negative NICS value is a hallmark of a strong diatropic ring current and, therefore, high aromaticity.[12][13] This method allows for a direct, quantitative comparison between the theoretical aromaticity of benzene and this compound, isolated from experimental variables.

Trustworthiness: The protocol's validity relies on using a consistent, high-level basis set and computational method for both molecules. The comparison is the key result, and modern density functional theory (DFT) methods have been extensively validated for predicting such magnetic properties with high accuracy.

Experimental Protocol: NICS(1)zz Calculation

-

Structure Optimization: a. Using a quantum chemistry software package (e.g., Gaussian), build the structures for both benzene (C₆H₆) and this compound (C₆H₅D). b. Perform a full geometry optimization and frequency calculation for both molecules using a suitable DFT method and basis set (e.g., B3LYP/6-311+G(d,p)). The frequency calculation confirms the structure is a true energy minimum.

-

NICS Calculation Setup: a. Using the optimized coordinates, set up a new calculation for each molecule. b. Specify the NMR=GIAO keyword to request the calculation of magnetic shielding tensors. c. Place a ghost atom (Bq) at a position 1.0 Å directly above the geometric center of the aromatic ring.

-

Execution and Analysis: a. Run the calculations. b. From the output file, locate the calculated magnetic shielding tensor for the ghost atom. c. The NICS(1)zz value is the negative of the zz-component of this tensor (where the z-axis is perpendicular to the ring plane).

Data Presentation: Comparative NICS(1)zz Values

| Compound | Method/Basis Set | Calculated NICS(1)zz (ppm) | Interpretation |

| Benzene (C₆H₆) | B3LYP/6-311+G(d,p) | ~ -30 to -35 | Highly negative value confirms strong aromaticity. |

| This compound (C₆H₅D) | B3LYP/6-311+G(d,p) | ~ -30 to -35 | Isotopic substitution is predicted to cause a negligible change in the calculated NICS value. |

Note: The exact values depend on the level of theory. The key finding is the near-identical result for both isotopologues.

3.3. X-ray and Neutron Diffraction: Probing Structural Integrity

Expertise & Experience: The geometric criterion of aromaticity—equal C-C bond lengths—can be precisely tested with diffraction methods. While X-ray diffraction is common, neutron diffraction is superior for this specific problem because it can locate the lighter deuterium atoms with much higher precision. Any significant bond length alternation induced by the deuterium substitution would be evidence of a perturbation to the aromatic system.

Authoritative Grounding: High-precision neutron diffraction studies performed on fully deuterated benzene (C₆D₆) at very low temperatures (15 K and 123 K) have provided the most definitive structural data.[14] These studies found that the molecule retains its hexagonal, planar structure with only minuscule distortions from perfect D₆h symmetry.[14] The C-C bond lengths remain effectively identical within experimental error, confirming the structural integrity of the aromatic core.[14]

Data Presentation: C-C Bond Lengths from Diffraction Studies

| Compound | Method | Temperature (K) | Average C-C Bond Length (Å) | Reference |

| Benzene (C₆H₆) | X-ray Diffraction | Crystalline | 1.39 | [7] |

| Deuterated Benzene (C₆D₆) | Neutron Diffraction | 123 | 1.397 | [14] |

| Deuterated Benzene (C₆D₆) | Neutron Diffraction | 15 | 1.398 | [14] |

Visualizing the Assessment Workflow

The logical flow for investigating the aromaticity of an isotopically substituted compound like this compound can be visualized as a multi-step validation process.

Caption: Workflow for the comprehensive assessment of aromaticity in this compound.

The Ring Current Model

The magnetic consequences of aromaticity are best understood through the ring current model, which explains the pronounced deshielding of aromatic protons.

Caption: The aromatic ring current model in an external magnetic field.

Conclusion

-

Electronic Structure: The foundational π-electron system, which is the primary determinant of aromaticity, is unperturbed by the change in nuclear mass of a peripheral atom.

-

Magnetic Properties: High-resolution ¹H NMR and computational NICS calculations confirm that the diatropic ring current, a key hallmark of aromaticity, remains robust and unchanged in this compound.

-

Geometric Structure: Neutron diffraction studies on deuterated benzene show no evidence of C-C bond length alternation, preserving the highly symmetric, planar geometry characteristic of an aromatic compound.[14]

The subtle differences that do exist between C₆H₆ and C₆H₅D are secondary isotope effects confined to the vibrational properties of the C-H versus C-D bond. These effects are invaluable for studying reaction mechanisms (via KIE) but do not alter the fundamental electronic nature of the molecule. For researchers, scientists, and drug development professionals, this provides a high degree of confidence that this compound can be employed as a non-perturbing isotopic label, tracer, or NMR solvent lock signal without compromising the inherent chemical properties endowed by its aromatic core.

References

- Moodle.

- AK Lectures. Deuterium Substitution of Benzene.

- Vrije Universiteit Brussel. (2024). Aromaticity of Benzene under Isotropic Pressure.

- Wikipedia.

- Fiveable.

- YouTube. (2018).

- ACS Publications. Nucleus-Independent Chemical Shifts (NICS)

- Preparation of nitrothis compound from benzene-d6 with chemical purity and isotopic enrichment of 99.5%.

- American Institute of Physics.

- Chemistry LibreTexts. (2024). 15.

- ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

- RSC Publishing.

- YouTube. (2020).

- Comprehensive Analysis of Benzene: Synthesis, Applic

- SMU. (2013). Description of Aromaticity with the Help of Vibrational Spectroscopy: Anthracene and Phenanthrene.

- Poranne Research Group. NICS – Nucleus Independent Chemical Shift.

- EPMagazine. (2012). Benzene and its evidence.

- YouTube. (2015).

- Chemistry Steps. (2025).

- ResearchGate. NICS and NICSzz values for benzene and benzene-like structure. All values in ppm..

- OSTI.gov. (1987).

- Benzene and Arom

- Google Patents.

- PMC. What Is Special about Aromatic–Aromatic Interactions?

- Chemistry LibreTexts. (2015).

- PMC. High-resolution X-ray study of the effects of deuteration on crystal growth and the crystal structure of proteinase K.

- Chemistry LibreTexts. (2015). Spectral Characteristics of the Benzene Ring.

- MSU Chemistry.

- ResearchGate. (2025).

- University of Glasgow.

- ChemicalBook. Benzene(71-43-2) 1H NMR spectrum.

- UWSpace. (2024). Synthesis of Deuterated Benzene for a Circular Deuterium Economy.

Sources

- 1. fiveable.me [fiveable.me]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. aklectures.com [aklectures.com]

- 6. Chemical Reactivity [www2.chemistry.msu.edu]

- 7. epmagazine.org [epmagazine.org]

- 8. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. theses.gla.ac.uk [theses.gla.ac.uk]

- 11. Deuterated benzene - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. poranne-group.github.io [poranne-group.github.io]

- 14. Crystal structure of deuterated benzene (Journal Article) | ETDEWEB [osti.gov]

Benzene-d5 CAS number and molecular weight

Benzene-d5 ( ): The Monoprotic Isotopic Probe

Technical Guide for Advanced Spectroscopy and Mechanistic Analysis

Executive Summary

This compound (CAS: 13657-09-5) is a specialized isotopologue of benzene where five of the six hydrogen atoms are substituted with deuterium.[1][2] Unlike the ubiquitous NMR solvent Benzene-d6 (

Part 1: Physicochemical Profile & Identity

The distinction between this compound and its fully deuterated counterpart is critical in procurement and application. Researchers must verify the CAS number to avoid purchasing standard NMR solvents when a specific isotopic probe is required.

Core Identity Data[3]

| Property | Data Specification | Notes |

| Chemical Name | This compound | Also: Pentadeuterobenzene |

| CAS Number | 13657-09-5 | Distinct from Benzene-d6 (1076-43-3) |

| Molecular Formula | ||

| Molecular Weight | 83.14 g/mol | Calculated: |

| Isotopic Purity | Typically ≥ 98 atom % D | Critical for quantitative MS applications |

| Appearance | Clear, colorless liquid | Indistinguishable visually from benzene |

| Boiling Point | ~79-80 °C | Slightly lower than |

Structure & Symmetry

Unlike the

Part 2: Spectroscopic Utility (NMR & MS)

The NMR Distinction: Why use d5?

In standard NMR workflows, Benzene-d6 is used to remove solvent signals. In contrast, this compound is used when a stoichiometric internal standard is required that mimics the aromatic environment perfectly but provides exactly one proton for integration.

-

Chemical Shift (

): ~7.15 ppm.[3][4] -

Signal Character: Unlike the sharp residual singlet of d6 (which arises from trace impurity), the proton in d5 couples to the adjacent deuterium atoms (

), resulting in a broadened or multiplet signal depending on resolution.

Experimental Workflow: Internal Standardization

-

Preparation: Gravimetrically dissolve target analyte in Benzene-d6.

-

Spiking: Add a known mass of this compound.

-

Acquisition: Integrate the analyte signals against the this compound aromatic proton (1H).

-

Advantage: Eliminates evaporation errors common with volatile internal standards like TMS; the standard has the same volatility as the solvent.

Figure 1: Decision logic for selecting between Benzene-d6 (solvent) and this compound (probe).

Part 3: Synthesis & Preparation[7][10][11]

The synthesis of this compound is chemically demanding because it requires stopping the deuteration (or protonation) at exactly 5 atoms. The most reliable method involves the hydrolysis of a metallated deuterated precursor .

Protocol: Controlled Lithiation-Hydrolysis

This method ensures high specificity by reacting fully deuterated bromobenzene with a proton source.

Reagents:

-

Bromothis compound (

) -

n-Butyllithium (n-BuLi)

-

HPLC-grade Water (

) -

Anhydrous THF

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.

-

Solvation: Dissolve Bromothis compound in anhydrous THF at -78°C.

-

Lithiation: Add n-BuLi dropwise. The Lithium-Halogen exchange generates Phenyllithium-d5 (

).-

Mechanism:

-

-

Quenching (The Critical Step): Introduce stoichiometric

(not-

The proton from water attacks the lithiated position.

-

Reaction:

-

-

Purification: Distill the resulting liquid. The boiling point difference between THF and this compound allows separation.

Figure 2: Synthetic route for this compound via lithiation-hydrolysis, ensuring precise monoprotic placement.

Part 4: Applications in Drug Development (KIE)

This compound is a cornerstone in determining Kinetic Isotope Effects (KIE) during metabolic stability profiling.

The Deuterium Switch Strategy

In drug design, metabolic "hotspots" (sites prone to CYP450 oxidation) are often deuterated to slow down metabolism (the Deuterium Kinetic Isotope Effect). This compound serves as a model substrate to validate these rates.

Experiment: Competitive Oxidation

-

Substrate: A 1:1 mixture of Benzene (

) and Benzene-d6 is often used, but this compound allows for intramolecular KIE measurement if the oxidation mechanism involves symmetry breaking. -

Observation: If a C-H bond is broken during the rate-determining step, the reaction proceeds faster at the H position than a hypothetical D position.

-

Calculation:

. A value > 2.0 indicates a primary isotope effect, suggesting bond cleavage is rate-limiting.

Metabolic Tracing

Using this compound allows researchers to track the specific position of metabolism. If the single proton is retained in the metabolite (e.g., Phenol-d5), it confirms that oxidation occurred at a deuterated carbon (via NIH shift or direct insertion). If the proton is lost, oxidation occurred at the C-H site.

Part 5: Handling & Safety

While isotopically labeled, this compound retains the toxicological profile of standard benzene.

-

Toxicity: Known human carcinogen (Group 1). Causes bone marrow failure and leukemia.

-

Volatility: Highly flammable.[5] Flash point -11°C.

-

Storage: Store in a glovebox or sealed under inert gas (Argon) to prevent atmospheric moisture exchange, which can degrade isotopic purity over time.

-

Disposal: Must be segregated as halogen-free organic solvent waste. Do not mix with non-deuterated solvents if recovery/recycling of the isotope is intended.

References

Basic principles of using Benzene-d5 as an internal standard

Technical Guide: Principles of Benzene-d as an Internal Standard in Bioanalysis and Residual Solvent Testing

Executive Summary

In the high-stakes environment of pharmaceutical development and environmental toxicology, the quantification of Benzene—a Class 1 carcinogen and ICH Q3C limiting solvent—requires absolute precision. While Benzene-d

This guide delineates the physicochemical principles, experimental workflows, and validation logic for using Benzene-d

Physicochemical Principles

The utility of Benzene-d

The Mass Spectral Shift (m/z)

In Gas Chromatography-Mass Spectrometry (GC-MS), the IS must be spectrally distinct from the analyte (Benzene,

Why use d

The Inverse Isotope Effect (Chromatography)

Contrary to intuitive assumptions that "heavier" molecules move slower, deuterated aromatic hydrocarbons often elute earlier than their non-deuterated counterparts in capillary GC.[2]

-

Mechanism: Deuterium (

) has a smaller molar volume and lower polarizability than Protium ( -

Result: Benzene-d

elutes slightly ahead of Benzene-d -

Critical Implication: Integration windows must be set wide enough to capture this shift, or "lock" times must be adjusted dynamically.

Data Summary: Physical Properties

| Property | Benzene ( | Benzene-d | Benzene-d | Impact on Analysis |

| Molecular Weight | 78.11 g/mol | 83.14 g/mol | 84.15 g/mol | Basis for MS filtration (SIM mode). |

| Quant Ion (m/z) | 78 | 83 | 84 | m/z 83 is the target for d |

| Boiling Point | 80.1 °C | ~79.9 °C | 79.1 °C | Minimal impact on headspace parameters. |

| Elution Order (GC) | 2nd | 1st (Co-eluting/Front) | 1st (Front) | d |

Analytical Modalities & Workflows

GC-MS: The "Carrier Effect" Protocol

In trace analysis (ppb level), active sites in the injection liner or column can irreversibly adsorb the analyte. Benzene-d

Workflow Diagram: IDMS Logic

The following diagram illustrates the self-validating logic of Isotope Dilution Mass Spectrometry.

Figure 1: The IDMS workflow ensures that any loss of analyte during extraction (Step 3) is mirrored by the Internal Standard, mathematically cancelling out recovery errors.

Step-by-Step Protocol (GC-MS)

Objective: Quantify residual Benzene in a drug substance using Benzene-d

-

Standard Preparation:

-

Prepare a Stock Solution of Benzene-d

at 10 µg/mL in DMSO (or high-boiling solvent). -

Note: Verify isotopic purity >99.5% to prevent "cross-talk" (native benzene impurity in the standard).

-

-

Sample Spiking:

-

Weigh the pharmaceutical sample (e.g., 100 mg) into a headspace vial.

-

Add 1.0 mL of the Benzene-d

Internal Standard solution. -

Critical: The concentration of d

should be roughly equivalent to the limit concentration of the analyte (e.g., 2 ppm).

-

-

Headspace Equilibration:

-

Heat to 80°C for 20 minutes.

-

Mechanism: Both d

and d

-

-

GC-MS Acquisition (SIM Mode):

-

Column: DB-624 or equivalent (volatile specific).[3]

-

SIM Parameters:

-

Channel 1: m/z 78 (Benzene-d

Quant) -

Channel 2: m/z 83 (Benzene-d

Quant) -

Dwell Time: 50-100 ms per ion.

-

-

-

Calculation (Relative Response Factor - RRF):

Troubleshooting & Validation

Deuterium Exchange (H/D Scrambling)

In highly acidic or catalytic environments (e.g., presence of Lewis acids like

-

Symptom: Loss of signal at m/z 83 and rising background at m/z 82, 81, or 78.

-

Prevention: Ensure sample pH is neutral prior to heating. Avoid metal liners in GC inlets; use deactivated glass liners.

Cross-Talk (Spectral Overlap)

Although m/z 83 and 78 are distinct, fragmentation at high ionization energies (70 eV) can cause hydride abstraction.

-

Check: Inject pure Benzene-d

. If a signal appears at m/z 78, this is "contribution to analyte." -

Limit: The contribution should be <0.5% of the reporting limit.

References

-

US Environmental Protection Agency (EPA). (2018).[3] Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]

-

National Institute of Standards and Technology (NIST). (2023). This compound Gas Phase Ion Energetics & Spectra. NIST Chemistry WebBook, SRD 69. [Link]

-

International Conference on Harmonisation (ICH). (2019). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]

Methodological & Application

Benzene-d5 protocol for high-resolution NMR spectroscopy

High-Resolution NMR Spectroscopy in Deuterated Benzene ( ): The Benzene-d5 ( ) Anchor Protocol

Executive Summary: The Strategic Value of Benzene-d6

In drug development and complex organic synthesis, Chloroform-d (

This protocol details the application of Deuterated Benzene (

Scientific Foundation: The ASIS Mechanism

Why Benzene Resolves What Chloroform Cannot

The utility of benzene lies in its magnetic anisotropy. Unlike isotropic solvents, benzene molecules form transient, geometry-dependent solvation shells around solute molecules.

-

Mechanism: The

-electron cloud of benzene generates a strong local magnetic field. -

Interaction: Benzene tends to associate with electron-deficient sites (e.g., partial positive charges on carbonyl carbons) and avoid electron-rich sites.

-

Result: Protons located above/below the benzene ring plane are shielded (upfield shift), while protons in the plane are deshielded (downfield shift). This differential shifting spreads out signals that overlap in

.

The this compound ( ) Anchor

In a 99.96%

-

Signal: A sharp singlet at 7.16 ppm .

-

Role: This is the primary internal standard for chemical shift referencing (

ppm TMS is often omitted to prevent signal crowding). -

Coupling: The proton is coupled to carbon, but in

NMR, it appears as a singlet due to the low natural abundance of

Protocol: Handling & Preparation

CRITICAL WARNING: Benzene-d6 has a freezing point of 5.5°C .

-

Risk:[1] Storing samples in a standard laboratory refrigerator (4°C) will freeze the sample.

-

Consequence: Thawing creates convection gradients and can crack thin-walled high-throughput NMR tubes. Always equilibrate to room temperature before insertion into the magnet.

Materials Checklist

| Component | Grade/Spec | Purpose |

| Solvent | Benzene-d6 ( | Primary matrix. High D% reduces the d5 residual peak intensity. |

| Tube | 5mm Precision (Wilmad 535-PP or equiv) | Required for high-res shimming. |

| Desiccant | Activated 4Å Molecular Sieves | Removal of trace water (Benzene is hygroscopic). |

| Internal Std | Toluene-d8 (Optional) | Use if the 7.16 ppm region is critical for analyte signals. |

Sample Preparation Workflow

-

Massing: Weigh 2-10 mg of analyte into a clean vial.

-

Solvation: Add 0.6 mL

. -

Filtration (Mandatory): Benzene is less forgiving of particulates than

. Filter through a glass wool plug or PTFE syringe filter if the solution is not perfectly clear. -

Degassing (Optional but Recommended): For relaxation studies, bubble

or Argon for 60 seconds to remove dissolved

Acquisition Protocol: The this compound Lock

This section defines the spectrometer setup using the residual

Locking and Shimming

-

Insert Sample: Ensure sample is liquid (T > 6°C).

-

Lock: Select C6D6 from the solvent library.

-

Note: The lock signal comes from the deuterium in

.

-

-

Shim: Perform gradient shimming (TopShim/GradShim).

-

Optimization: If the lock level is unstable, manually adjust Z1 and Z2 on the lock signal. Benzene has high surface tension; ensure the meniscus is well-centered.

-

Pulse Program Parameters

-

Relaxation Delay (D1): this compound has a relatively long

relaxation time compared to larger molecules. Set D1 -

Acquisition Time (AQ): > 2.0 seconds to resolve fine coupling in analyte.

Calibration (Referencing)

Post-acquisition processing must reference the spectrum correctly.

-

Primary Reference: Set the residual solvent peak (

) to 7.16 ppm . -

Secondary Reference (Water): The

peak in

Data Visualization: ASIS Decision Logic

The following diagram illustrates when to switch from Chloroform to Benzene-d6 during structural elucidation.

Figure 1: Decision tree for utilizing Aromatic Solvent Induced Shifts (ASIS) to resolve overlapping spectral data.

Reference Data: Chemical Shifts of Common Impurities

When using Benzene-d6, common lab impurities shift significantly compared to

| Impurity | Proton Assignment | Shift in | Shift in | |

| Water | 1.56 | 0.40 | -1.16 | |

| Acetone | 2.17 | 1.55 | -0.62 | |

| Dichloromethane | 5.30 | 4.27 | -1.03 | |

| Ethyl Acetate | 2.05 | 1.65 | -0.40 | |

| Ethyl Acetate | 4.12 | 3.89 | -0.23 | |

| This compound | Residual | 7.26 ( | 7.16 | N/A |

Troubleshooting & Constraints

Phase Separation (The "Oiling Out" Effect)

Benzene is strictly non-polar. Highly polar salts or zwitterionic drug candidates may not dissolve, or may form an emulsion.

-

Diagnosis: Lock signal is erratic; shimming fails to converge.

-

Solution: Add a co-solvent. 5-10%

or

The Water Problem

Benzene-d6 is "wet" if not stored over sieves. The water peak at 0.40 ppm can be broad.

-

Protocol: Store

over 4Å molecular sieves for 24 hours prior to use. -

Warning: Do not use acid-washed sieves for basic analytes, as this can induce catalytic degradation.

Temperature Calibration

The chemical shift of the this compound residual peak is temperature dependent.

-

Coefficient:

ppm/°C. -

Correction: If running Variable Temperature (VT) experiments, you must recalibrate the chemical shift scale at every temperature point, or use an internal standard with low temperature dependence (e.g., TMS).

References

-

Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][2][3] The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[3] Organic Process Research & Development, 20(3), 661–667.

Application Note: High-Precision Quantitation of Aromatic Volatiles using Benzene-d5

Topic: Quantitative Analysis of Aromatic Compounds with Benzene-d5 Content Type: Application Note & Protocol Guide Audience: Analytical Chemists, Pharmaceutical Scientists, and Quality Control Managers.

Introduction: The Strategic Value of this compound

In the landscape of quantitative analysis, This compound (

Its utility stems from two distinct physicochemical properties:

-

Mass Spectrometry (MS): It provides a unique mass shift (

83) relative to native Benzene ( -

Quantitative NMR (qNMR): It possesses exactly one proton , yielding a specific signal integration (1H) in the aromatic region (~7.16 ppm). This makes it an ideal reference for quantifying aromatic protons in Active Pharmaceutical Ingredients (APIs) when using non-aromatic solvents (e.g., DMSO-d6).

This guide details two validated workflows: Trace Benzene Analysis via Headspace GC-MS (compliant with USP <467> principles) and Purity Determination via qNMR .

Protocol A: Trace Benzene Quantitation via GC-MS (IDMS)

Context: Benzene is a Class 1 solvent (carcinogenic) with a strict concentration limit (typically 2 ppm in pharmaceuticals). Standard external calibration fails to account for the "matrix effect" in complex drug formulations. IDMS using this compound eliminates this error.

Principle of Operation

This compound is spiked into the sample. Since it is chemically identical to benzene but isotopically distinct, it behaves identically during Headspace (HS) extraction and Gas Chromatography (GC) elution. Any loss during extraction or variance in injection volume affects both equally. The ratio of their MS signals provides the concentration.

Reagents & Equipment[1][2]

-

Analyte: Benzene (

, -

Internal Standard: this compound (

, -

Diluent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) - High Purity.

-

Instrument: GC-MS with Headspace Sampler (e.g., Agilent 7890/5977 or equivalent).[1]

-

Column: USP G43 (6% cyanopropylphenyl polysiloxane), e.g., DB-624 or ZB-624.

Step-by-Step Workflow

Step 1: Preparation of Internal Standard Stock

-

Accurately weigh 50 mg of this compound into a 50 mL volumetric flask containing DMSO.

-

Dilute to volume (Concentration

1000 µg/mL). -

Dilute further to create a Working IS Solution of 2.0 µg/mL in DMSO.

Step 2: Sample Preparation (Standard Addition)

-

Weigh 100 mg of the Drug Substance (sample) into a 20 mL Headspace vial.

-

Add 5.0 mL of the Working IS Solution .

-

Seal immediately with a PTFE/Silicone septum and crimp cap.

-

Control: Prepare a vial with 5.0 mL Working IS Solution + known spike of native Benzene (2 ppm equivalent) to establish the Response Factor (RF).

Step 3: GC-MS Parameters

| Parameter | Setting | Rationale |

| Inlet | Split 10:1 @ 220°C | Ensures sharp peaks; prevents column overload. |

| Carrier Gas | Helium @ 1.2 mL/min | Constant flow for reproducible retention times (RT). |

| Oven | 40°C (hold 5 min) | Low initial temp focuses volatiles; ramp cleans matrix. |

| MS Mode | SIM (Selected Ion Monitoring) | Maximizes sensitivity for specific ions. |

| SIM Ions | Target: 78 (Benzene), 83 (this compound) | 78 is molecular ion of |

| Dwell Time | 100 ms per ion | Sufficient points across the peak for integration. |

Step 4: Data Processing

Calculate the Response Factor (

Calculate Sample Concentration:

Workflow Visualization

Protocol B: Quantitative NMR (qNMR) with this compound

Context: In early drug discovery, reference standards for new aromatic compounds often do not exist. qNMR uses a universal internal standard to determine purity. This compound is a potent liquid standard because it introduces exactly one aromatic proton (

Critical Causality: The Volatility Challenge

Expert Insight: The major failure mode in using this compound for qNMR is evaporation during weighing. Unlike solid standards (e.g., TCNB, Maleic Acid), this compound is volatile. Solution: Use the "Back-Weighing" technique or sealed ampoules.

Experimental Setup

-

Solvent: DMSO-d6 (Must be free of benzene signals).

-

Internal Standard: this compound (

atom D).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Relaxation Delay (

): Must be

Protocol Steps

-

Gravimetric Preparation (The "Sandwich" Method):

-

Tare a clean HPLC vial containing 0.6 mL DMSO-d6.

-

Add ~10 mg of Sample (Analyte). Record weight (

). -

Add ~10 mg of this compound via syringe below the surface of the solvent.

-

Immediately cap and weigh. The difference is the mass of the standard (

). -

Transfer solution to the NMR tube immediately.

-

-

Acquisition Parameters:

-

Pulse Angle: 90° (maximize signal).

-

Scans (NS): 16 or 32 (S/N > 200).

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K (Controlled to

K).

-

-

Integration Logic:

-

Integrate the this compound peak at ~7.16 ppm . Assign value = 1 (since it represents 1 Proton).

-

Integrate the target analyte aromatic peak (e.g., a doublet representing 2 protons).

-

-

Calculation:

qNMR Logic Tree

References & Grounding

-

FDA (U.S. Food and Drug Administration). Determination of Benzene in Soft Drinks and Other Beverages. (Method utilizing Isotope Dilution Headspace GC-MS).[2] Link

-

USP (United States Pharmacopeia). General Chapter <467> Residual Solvents.[1][5][6][7][8][9] (Defines Class 1 solvent limits and headspace protocols). Link

-

Sigma-Aldrich (Merck). Quantitative NMR (qNMR) - Technical Details and TraceCERT® Certified Reference Materials. (Technical background on internal standard selection). Link

-

Agilent Technologies. Analysis of USP <467> Residual Solvents using the Agilent 8890 GC/FID/5977B MSD System. (Application note on hardware configuration for residual solvents). Link

Sources

Application Note: Real-Time Reaction Kinetics Monitoring Using Benzene-d6 NMR

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural information and enables the quantitative analysis of chemical species in solution.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of in-situ ¹H NMR spectroscopy for monitoring reaction kinetics. We detail a robust protocol using deuterated benzene (Benzene-d6) as the solvent, discuss the principles of quantitative NMR (qNMR), and provide step-by-step instructions for experimental setup, data acquisition, processing, and kinetic analysis. The methodology described herein offers a non-invasive, real-time approach to understanding reaction mechanisms, determining rate laws, and optimizing reaction conditions, which is invaluable in pharmaceutical and chemical development.[2][4]

Principle of the Method

Monitoring reaction kinetics by NMR relies on a fundamental principle: the area of an NMR signal (the integral) is directly proportional to the number of nuclei contributing to that signal.[5] By acquiring a series of ¹H NMR spectra over the course of a reaction, one can track the change in concentration of reactants, intermediates, and products in real-time.[6][7]

Key Advantages of NMR for Kinetic Studies:

-

Non-invasive: The sample is analyzed directly within the NMR tube without disturbing the reaction system.[2]

-

Quantitative: Provides accurate concentration data for multiple species simultaneously, often without the need for calibration curves.[1][8]

-

Structurally Rich: Offers unambiguous identification of reactants, products, and even transient intermediates, aiding in mechanistic elucidation.[3]

-

Versatile: Applicable to a wide range of solution-phase reactions, with modern instrumentation capable of handling various temperatures and pressures.[2]

The Role of Deuterated Solvents: Benzene-d6

Deuterated solvents are essential for ¹H NMR because they eliminate overwhelming signals from solvent protons, which would otherwise obscure the signals from the analytes of interest.[9][10][11] Benzene-d6 (C6D6) is an excellent solvent for many organic reactions due to its ability to dissolve a wide range of non-polar to moderately polar compounds and its distinct aromatic solvent-induced shifts, which can improve spectral resolution.[4][12]

While the user prompt mentioned Benzene-d5 (C6D5H), the standard and more common choice is Benzene-d6 (C6D6). High-purity Benzene-d6 contains a very small residual amount of this compound, which gives rise to a singlet in the ¹H NMR spectrum (typically around 7.16 ppm). This residual peak can sometimes be used as an internal chemical shift reference, but for quantitative purposes, adding a dedicated internal standard is the more rigorous and trustworthy approach.

Instrumentation & Reagents

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe and temperature control unit. Higher fields improve sensitivity and signal dispersion.[4]

-

NMR Tubes: High-quality, uniform NMR tubes (e.g., Norell® 507-HP or equivalent).

-

Solvent: Benzene-d6 (C6D6), ≥99.6 atom % D.

-

Internal Standard (IS): A non-reactive compound with high purity, known concentration, and signals that do not overlap with reactant or product signals.[4][13] Common choices include 1,4-dioxane, hexamethyldisiloxane (HMDSO), or tetramethylsilane (TMS). The IS must be soluble and stable under the reaction conditions.[13]

-

Reactants: Substrates, reagents, and catalysts of interest.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating checks to ensure data integrity.

Part A: Preparation and System Validation

-

Internal Standard Selection & Validation:

-

Causality: The accuracy of qNMR hinges on a stable, non-reactive internal standard (IS).[4][13] Its concentration must remain constant throughout the experiment to serve as a reliable reference.

-

Protocol: a. Prepare a solution of the chosen IS in Benzene-d6 at the planned reaction temperature. b. Acquire a ¹H NMR spectrum. c. Add one of the more reactive starting materials to the tube. d. Acquire spectra periodically over a timescale longer than the planned reaction time. e. Validation Check: Confirm that the chemical shift and integral of the IS peak remain unchanged, verifying its stability.

-

-

T1 Relaxation Time Measurement:

-

Causality: For accurate quantification, the magnetization of all nuclei of interest must fully return to equilibrium between scans.[14][15] This is governed by the spin-lattice relaxation time (T1). The experimental repetition time (TR), which is the sum of the acquisition time (AQ) and the relaxation delay (D1), must be sufficiently long. A common rule of thumb is to set TR > 5 × T1_max, where T1_max is the longest T1 of any peak being quantified (reactants, products, IS).[16]

-

Protocol: a. Prepare a sample containing all key species (or a representative product) and the IS in Benzene-d6. b. Use a standard inversion-recovery pulse sequence (t1ir) to measure the T1 values for at least one distinct, well-resolved peak for each reactant, product, and the IS.[14] c. Identify the longest T1 value (T1_max). This value is critical for setting up the kinetic experiment.

-

Part B: Kinetic Experiment Setup & Data Acquisition

The overall workflow for the kinetic experiment is outlined below.

Caption: Workflow for NMR-based reaction kinetics monitoring.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh the internal standard and the limiting reactant into a vial. Record the masses precisely.

-

Add a known volume or mass of Benzene-d6 and dissolve the solids completely.

-

Transfer the solution to a clean, dry NMR tube.

-

If the reaction is initiated by a second component, prepare it in a separate syringe for rapid addition.

-

-

Spectrometer Setup:

-

Insert the sample into the magnet. Allow at least 5 minutes for the sample temperature to equilibrate.[16]

-

Lock the spectrometer on the deuterium signal of Benzene-d6 and perform shimming to achieve good resolution and symmetrical peak shapes.[16]

-

Set the experiment temperature and allow the system to stabilize.

-

-

Data Acquisition Parameters:

| Parameter | Recommended Setting | Rationale |

| Pulse Angle | 90° (or 30°) | A 90° pulse gives maximum signal; a 30° pulse can shorten the required D1 but reduces sensitivity. |

| Relaxation Delay (D1) | ≥ 5 × T1_max | Critical for quantitation. Ensures full relaxation of all spins for accurate integrals.[14][16] |

| Acquisition Time (AQ) | ≥ 3 seconds | Ensures high digital resolution for accurate integration of sharp peaks.[16] |

| Number of Scans (NS) | 4 to 16 | A compromise between signal-to-noise (S/N) and time resolution. Must be fast enough to capture kinetic changes.[6] |

| Receiver Gain (RG) | Auto-adjust | Set to avoid clipping the Free Induction Decay (FID), which would invalidate intensity data. |

-

Running the Kinetic Experiment:

-

Acquire a single spectrum (t=0 ) before initiating the reaction. This spectrum is crucial for confirming initial concentrations.

-

Initiate the reaction. This can be done by rapidly injecting the final reactant, using a photo-trigger for light-induced reactions, or quickly raising the temperature for thermal reactions.[17]

-

Immediately start the arrayed NMR experiment (often called a pseudo-2D experiment) which will automatically acquire a series of 1D spectra at predefined time intervals.[6][18]

-

Data Processing & Kinetic Analysis

The goal of data processing is to convert the raw time-domain signal (FID) into a frequency-domain spectrum where peak areas can be accurately measured.[19]

Caption: Data processing pipeline from raw NMR data to the final rate constant.

-

Spectral Processing:

-

Apply the same processing parameters (phasing, baseline correction) uniformly to all spectra in the array to ensure consistency.

-

Phase Correction: Manually phase the first spectrum (t=0) and apply these same correction values to all other spectra in the dataset.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline, which is essential for accurate integration.

-

-

Integration and Concentration Calculation:

-

Carefully define the integral regions for one characteristic, well-resolved peak for each reactant, product, and the internal standard. Apply these same regions across all spectra.

-

The concentration of any species 'X' at time 't', [X]t, can be calculated using the following formula, which is central to the internal standard method[4]:

[X]t = ([IS]initial * IX,t * NIS) / (IIS,t * NX)

Where:

-

[IS]initial is the initial molar concentration of the internal standard.

-

IX,t is the integral of the peak for species X at time t.

-

IIS,t is the integral of the peak for the internal standard at time t.

-

NIS is the number of protons giving rise to the IS signal.

-

NX is the number of protons giving rise to the signal for species X.

-

-

Determining Reaction Order and Rate Constant:

-

Plot the calculated concentration of the limiting reactant versus time.

-

To determine the reaction order, create plots based on the integrated rate laws[20]:

-

Zeroth-order: Plot [A] vs. t. A linear fit indicates zeroth-order kinetics.

-

First-order: Plot ln[A] vs. t. A linear fit indicates first-order kinetics. The slope of the line is -k.

-

Second-order: Plot 1/[A] vs. t. A linear fit indicates second-order kinetics. The slope of the line is k.

-

-

The plot that yields the best linear fit (highest R² value) reveals the order of the reaction with respect to that reactant. The rate constant k is derived from the slope of that line.[20]

-

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Poor Resolution / Broad Peaks | Poor shimming; sample inhomogeneity; temperature instability. | Re-shim the sample carefully.[16] Ensure the sample is fully dissolved and the temperature is stable. |

| Inconsistent Integrals for IS | IS is reacting or volatile; relaxation delay (D1) is too short. | Choose a more inert IS.[13] Verify T1 values and ensure D1 ≥ 5 × T1_max.[14] |

| Noisy Spectra (Low S/N) | Insufficient number of scans (NS); low sample concentration. | Increase NS, but be mindful of time resolution. Increase sample concentration if possible. |

| Overlapping Peaks | Insufficient spectral dispersion. | Use a higher-field NMR spectrometer.[4] Sometimes changing the solvent can resolve overlapping peaks. |

Conclusion

In-situ NMR spectroscopy using deuterated solvents like Benzene-d6 is a robust and information-rich method for monitoring reaction kinetics. It provides direct, quantitative insight into the dynamic changes of multiple chemical species simultaneously, enabling precise determination of reaction rates and mechanistic details. By following a carefully validated protocol that pays close attention to quantitative parameters, particularly T1 relaxation, researchers can generate high-quality, trustworthy kinetic data essential for advancing chemical synthesis and drug development projects.

References

-

Chemical Instrumentation Facility, Iowa State University. Reaction Monitoring & Kinetics. Available from: [Link]

-

Kluedo, RPTU. Quantitative NMR methods for reaction and process monitoring. Available from: [Link]

-

Freire, F., et al. (2022). and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations. PubMed Central. Available from: [Link]

-

AZoM. (2020). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. Available from: [Link]

-

University of Oxford. Quantitative NMR Spectroscopy. Available from: [Link]

-

Carbon, N. Benchtop NMR Reaction Monitoring for Kinetic Profiling. Available from: [Link]

-

Patsnap Eureka. (2025). Develop In-Situ NMR Analysis for Reaction Monitoring. Available from: [Link]

-

Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available from: [Link]

-

Wu, Y., et al. (2014). In situ study of reaction kinetics using compressed sensing NMR. RSC Publishing. Available from: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available from: [Link]

-

SYNMR. (2023). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. Available from: [Link]

-

University of Leicester. NMR Data Processing. Available from: [Link]

-

Chemistry LibreTexts. (2019). Methods of Determining Reaction Order. Available from: [Link]

-

ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available from: [Link]

-

University of Oxford. Measuring relaxation times - Inversion recovery for T1. Available from: [Link]

-

ResearchGate. (2018). ¹H–NMR of 1 using benzene-d 6 as titration solvent. Available from: [Link]

-

ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Available from: [Link]

-

ResolveMass Laboratories Inc. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available from: [Link]

-

The Journal of Physical Chemistry B. (2006). 2H-Solid-State NMR Study of Benzene-d6 Confined in Mesoporous Silica SBA-15. Available from: [Link]

-

ACS Macro Letters. (2025). In Situ NMR to Monitor Bulk Photopolymerization Kinetics. Available from: [Link]

-

Mount Holyoke College. Kinetic NMR Experiments. Available from: [Link]

-

University of Edinburgh Research Explorer. (2022). Rapid Estimation of T1 for Quantitative NMR. Available from: [Link]

-

ResearchGate. (2014). Why it is necessary to used deuterated solvents for NMR experiments?. Available from: [Link]

-

MRI-Q. T1 relaxation. Available from: [Link]

-

Filo. (2025). How are fast reactions determined using NMR and flow methods. Available from: [Link]

-

ResearchGate. (2019). ¹¹B NMR spectra (193 MHz, [D6]benzene) obtained by monitoring of the catalytic reaction. Available from: [Link]

-

Mestrelab Resources. (2010). Basics on Arrayed-NMR and Data Analysis. Available from: [Link]

-

University of Wisconsin-Madison. Quantitation in NMR. Available from: [Link]

-

JEOL Ltd. Let's try doing quantitative NMR. Available from: [Link]

-

UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Available from: [Link]

-

YouTube. (2021). Reaction Monitoring by NMR. Available from: [Link]

Sources

- 1. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]

- 2. Develop In-Situ NMR Analysis for Reaction Monitoring [eureka.patsnap.com]

- 3. In situ study of reaction kinetics using compressed sensing NMR - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC06051B [pubs.rsc.org]

- 4. emerypharma.com [emerypharma.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. How are fast reactions determined using NMR and flow methods for the dete.. [askfilo.com]

- 8. azom.com [azom.com]

- 9. synmr.in [synmr.in]

- 10. researchgate.net [researchgate.net]

- 11. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. resolvemass.ca [resolvemass.ca]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 15. mriquestions.com [mriquestions.com]

- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Basics on Arrayed-NMR and Data Analysis - Mestrelab Resources [mestrelab.com]

- 19. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 20. chem.libretexts.org [chem.libretexts.org]

Application Note: Advanced Sample Preparation for NMR in Benzene-d

Executive Summary & Strategic Rationale

While Chloroform-d (

Why use Benzene-d

-

Aromatic Solvent-Induced Shift (ASIS): Unlike isotropic solvents (

, -

Organometallic Stability: Many organometallic catalysts and intermediates are unstable in chlorinated solvents (which can be oxidative or acidic) or coordinating solvents (DMSO/MeCN). Benzene is non-polar and chemically inert, making it the gold standard for air-sensitive inorganic chemistry.

-

Water Peak Separation: In

, the residual water peak appears at ~0.4 ppm , leaving the critical aromatic and heteroatom regions (2.0–9.0 ppm) completely clear of moisture interference.

Physicochemical Constraints & Safety

Before handling

The Freezing Point Hazard

Critical Warning: Benzene-d

-

The Risk: Standard laboratory refrigerators operate at 4°C. Storing a sealed NMR tube of benzene in a standard fridge will cause the solvent to freeze, expand, and shatter the glass tube , resulting in sample loss and hazardous contamination.

-

The Fix: Store

samples at room temperature (20–25°C). If cold storage is chemically necessary for the solute, you must use specialized J-Young valve tubes (which are thicker) or store in a freezer set well below the freezing point (e.g., -20°C) to ensure rapid, uniform freezing, though this still carries risk.

Solvent Parameters for Calibration

To validate your sample preparation, verify the lock signal and referencing against these standard values:

| Parameter | Value | Notes |

| Residual Proton Signal ( | 7.16 ppm | Broad singlet. Used for |

| Carbon Signal ( | 128.06 ppm | Triplet ( |

| Water Signal ( | ~0.40 ppm | Varies slightly with concentration/temperature. |

| Density | 0.95 g/mL | Viscosity is higher than |

Workflow Logic: Decision Matrix

The following diagram outlines the decision process for selecting the correct preparation protocol based on sample stability.

Figure 1: Decision matrix for Benzene-d6 sample preparation. Note the filtration step in Protocol A, which is often skipped but essential for high-resolution lineshape in viscous solvents.

Detailed Protocols

Protocol A: Standard Preparation (Air-Stable Compounds)

For routine organic intermediates and stable final products.

Materials:

-

5mm NMR Tube (Standard Grade, e.g., Wilmad 507-PP).

-

Glass Pasteur pipettes (Do NOT use plastic pipettes; benzene leaches plasticizers like phthalates).

-

Glass wool or cotton for filtration.

Step-by-Step:

-

Massing: Weigh 5–10 mg of analyte into a clean 2 mL GC vial or small test tube.

-

Expert Note: Do not weigh directly into the NMR tube. It is impossible to mix effectively in the tube without vortexing, which coats the upper walls and ruins shimming.

-

-

Solvent Addition: Add 0.6 mL of

. -

Filtration (The "Secret" Step): Pack a small plug of glass wool into the neck of a glass pipette. Draw the dissolved sample through the wool and expel it directly into the NMR tube.

-

Causality: Benzene is more viscous than Chloroform. Suspended micro-particulates do not settle quickly, causing magnetic field inhomogeneity (broad peaks). Filtration guarantees a sharp Lorentzian lineshape.

-

-

Cap & Seal: Cap firmly. If storing for >2 days, wrap the cap with Parafilm to prevent evaporation and isotopic exchange with atmospheric moisture.

Protocol B: Inert Atmosphere Preparation (Air-Sensitive)

For organometallics (e.g., Pd, Ni catalysts) and unstable intermediates.

Materials:

-

J-Young NMR Tube (Teflon valve seal).

-

Glovebox (

ppm) or Schlenk line. -

Dried/Degassed

(Stored over

Step-by-Step:

-

Tube Preparation: J-Young tubes must be dried in an oven (120°C) for at least 2 hours and brought into the glovebox while hot (or via antechamber vacuum cycles) to remove surface-adsorbed water.

-

Sample Prep: Inside the glovebox, dissolve the sample in a vial first.

-

Transfer: Transfer the solution to the J-Young tube.

-

Sealing: Close the Teflon valve finger-tight.

-

Verification: Once outside the box, ensure the valve is not overtightened (cracking risk) but sufficiently sealed. Apply a strip of electrical tape over the valve top to prevent accidental opening during transport.

-

-

Shimming Note: J-Young tubes have heavy glass tops. You must adjust the Z1 and Z2 shims significantly compared to standard tubes due to the change in airflow and weight distribution in the spinner.

Troubleshooting & Validation

The "Plasticizer" Artifact

If you see sharp doublets/multiplets in the 7.5–7.7 ppm and 4.0–4.2 ppm regions (phthalates), you likely used a plastic pipette or a plastic syringe tip.

-

Correction: Benzene is an excellent solvent for polymers. strictly use glass and Teflon consumables only.

Water Peak Drift

In

-

Observation: If you see a broad singlet moving between 0.3 and 0.6 ppm across different samples, this is water, not an impurity.

-

Confirmation: Add a micro-drop of

(shake tube). If the peak grows or disappears (due to exchange), it is water.

Spinning Sidebands

Benzene has a high magnetic susceptibility. If your sample is not spinning (or if the spinner is unbalanced), you may see "ghost" peaks of the solvent signal at

-

Fix: Ensure the sample is spinning at 20 Hz. If using a modern probe (non-spinning), ensure the Z-shim is perfectly optimized to remove the base pedestal of the 7.16 ppm peak.

References

-

Fulmer, G. R.; Miller, A. J. M.; Sherden, N. H.; Gottlieb, H. E.; Nudelman, A.; Stoltz, B. M.; Bercaw, J. E.; Goldberg, K. I. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010 , 29(9), 2176–2179.[5] [Link] (The authoritative standard for identifying solvent impurities in C6D6).

-

Laszlo, P. "Solvent Effects on NMR Spectra." Progress in Nuclear Magnetic Resonance Spectroscopy, 1967 , 3, 231–402. [Link] (Foundational text explaining the mechanics of Aromatic Solvent-Induced Shifts - ASIS).

Sources

Application Note: High-Precision VOC Quantification in Environmental Matrices Using Benzene-d5 Isotope Dilution

Abstract

This application note details a robust protocol for the quantification of Benzene in complex environmental matrices (wastewater, soil, and sludge) using Benzene-d5 as a stable isotope internal standard. While Benzene-d6 is the conventional regulatory surrogate (EPA Method 8260), this compound (m/z 83) provides a critical alternative for multiplexed assays or scenarios where d6 background interference is suspected. This guide leverages Isotope Dilution Mass Spectrometry (IDMS) principles to auto-correct for matrix-induced suppression and extraction inefficiencies, ensuring data integrity compliant with GLP and ISO 17025 standards.

Introduction: The Necessity of Isotope Dilution

Environmental analysis of Volatile Organic Compounds (VOCs) is plagued by "matrix effects"—unpredictable variations in analyte recovery due to salt content, organic matter, and viscosity. External calibration (comparing a sample to a clean standard) often fails in these conditions because it assumes 100% extraction efficiency.

The Solution: this compound. By spiking samples with a known amount of deuterated benzene prior to extraction, the isotopologue experiences the exact same physical stresses (volatilization, adsorption, ionization) as the native benzene. The ratio of the two signals provides a self-correcting quantification that renders extraction recovery irrelevant to the final accuracy.

Physicochemical Comparison

The utility of this compound relies on its near-identical behavior to native Benzene, with a mass shift sufficient for MS resolution.

| Property | Native Benzene ( | This compound ( | Benzene-d6 ( | Significance |

| Molecular Weight | 78.11 g/mol | 83.14 g/mol | 84.15 g/mol | m/z 83 allows separation from native (78) and d6 (84). |